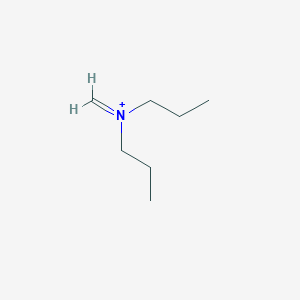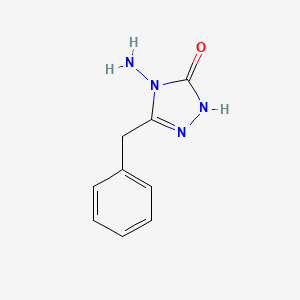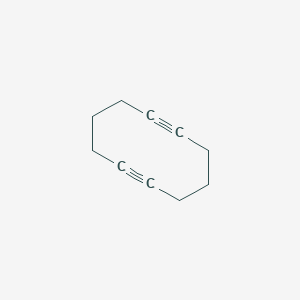
1,6-Cyclodecadiyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Cyclodecadiyne: is an organic compound with the molecular formula C10H12 It is a cyclic alkyne with two triple bonds located at the 1 and 6 positions of the ten-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,6-Cyclodecadiyne can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes followed by ring-closing metathesis . The reaction conditions typically require the use of catalysts such as Grubbs’ catalyst and Schrock’s catalyst . The process involves the formation of a ten-membered ring with two triple bonds.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized catalytic systems to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,6-Cyclodecadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of cyclodecenes or cyclodecanes.
Substitution: The triple bonds in this compound can participate in substitution reactions with various nucleophiles, leading to the formation of substituted cyclodecadiynes.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used under controlled conditions.
Reduction: Catalysts like (Pd/C) or (LiAlH4) are employed.
Substitution: Nucleophiles such as or are used in the presence of appropriate solvents and temperatures.
Major Products:
Oxidation: Formation of diketones or epoxides.
Reduction: Formation of cyclodecenes or cyclodecanes.
Substitution: Formation of various substituted cyclodecadiynes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,6-Cyclodecadiyne has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,6-Cyclodecadiyne involves its ability to undergo various chemical transformations due to the presence of two reactive triple bonds. These triple bonds can participate in cycloaddition reactions , cross-coupling reactions , and polymerization processes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
1,5-Cyclooctadiyne: Another cyclic alkyne with two triple bonds, but with an eight-membered ring.
1,7-Cyclododecadiyne: A cyclic alkyne with two triple bonds in a twelve-membered ring.
1,4-Cyclohexadiyne: A smaller cyclic alkyne with two triple bonds in a six-membered ring.
Uniqueness of 1,6-Cyclodecadiyne: this compound is unique due to its ten-membered ring structure, which provides a balance between ring strain and stability. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other cyclic alkynes with different ring sizes.
Propiedades
Número CAS |
83013-95-0 |
|---|---|
Fórmula molecular |
C10H12 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
cyclodeca-1,6-diyne |
InChI |
InChI=1S/C10H12/c1-2-4-6-8-10-9-7-5-3-1/h1-3,8-10H2 |
Clave InChI |
PIOUGKJJNVXNBZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC#CCCCC#CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


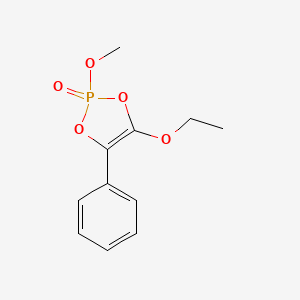


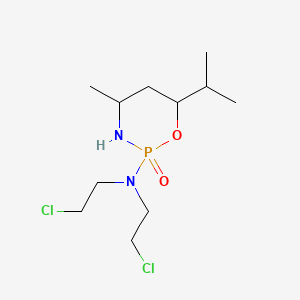
![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
![4-[Nitroso(4-oxopentyl)amino]butanoic acid](/img/structure/B14432053.png)
![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)
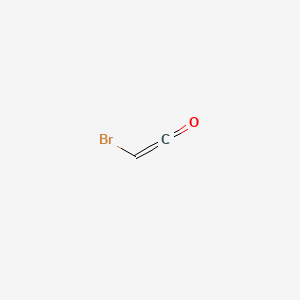
![[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate](/img/structure/B14432074.png)

